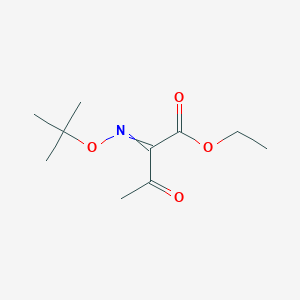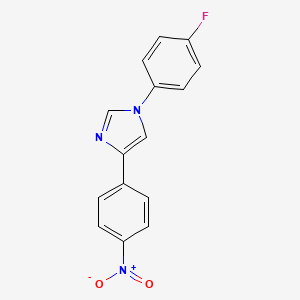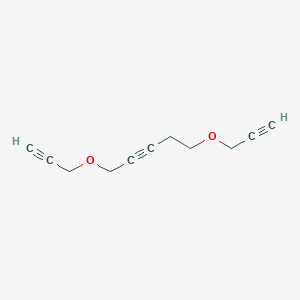![molecular formula C16H12N4O3 B14309475 2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one CAS No. 113546-34-2](/img/structure/B14309475.png)
2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their broad range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
准备方法
The synthesis of 2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one typically involves multiple steps, including chlorination and nucleophilic substitution reactions. One efficient synthetic route starts with 7-fluoro-6-nitroquinazolin-4-ol, which undergoes chlorination followed by nucleophilic substitution to yield the target compound . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may scale up these reactions using continuous flow reactors to ensure high yield and purity.
化学反应分析
2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s biological activity.
科学研究应用
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It is used in studies to understand cellular processes and interactions due to its ability to inhibit specific enzymes.
作用机制
The mechanism of action of 2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one involves its interaction with molecular targets such as receptor tyrosine kinases. By inhibiting these receptors, the compound can disrupt signal transduction pathways that regulate cell proliferation, differentiation, and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
相似化合物的比较
Similar compounds include other quinazoline derivatives like:
- 4-((7-Methoxy-6-nitroquinazolin-4-yl)oxy)aniline
- N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-methoxy-6-nitroquinazolin-4-amine
- N-(4-((3-chloro-4-fluorophenyl)amino)-7-(3-morpholinopropoxy)quinazolin-6-yl)acrylamide
These compounds share a similar quinazoline core structure but differ in their substituents, which can significantly impact their biological activities and applications. The uniqueness of 2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one lies in its specific nitro and phenyl groups, which contribute to its distinct reactivity and potential therapeutic effects.
属性
CAS 编号 |
113546-34-2 |
|---|---|
分子式 |
C16H12N4O3 |
分子量 |
308.29 g/mol |
IUPAC 名称 |
2-[(7-nitroquinazolin-4-yl)amino]-1-phenylethanone |
InChI |
InChI=1S/C16H12N4O3/c21-15(11-4-2-1-3-5-11)9-17-16-13-7-6-12(20(22)23)8-14(13)18-10-19-16/h1-8,10H,9H2,(H,17,18,19) |
InChI 键 |
QSCNPMUJQAQFLN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CNC2=NC=NC3=C2C=CC(=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


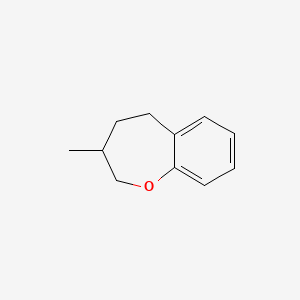
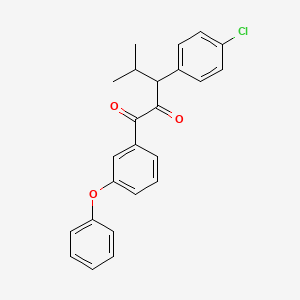
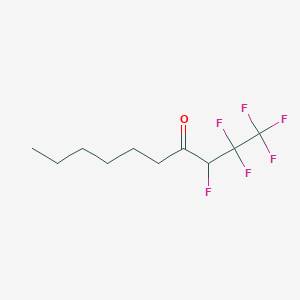

![3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene](/img/structure/B14309405.png)

![2-(2-Chloroacetamido)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B14309410.png)
silane](/img/structure/B14309420.png)
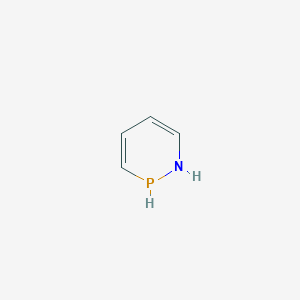
![3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan](/img/structure/B14309441.png)
